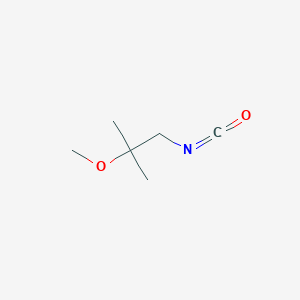

1-Isocyanato-2-methoxy-2-methylpropane

Description

1-Isocyanato-2-methoxy-2-methylpropane is an organo-isocyanate compound characterized by a methoxy group (-OCH₃) and a methyl branch at the second carbon of the propane backbone. The methoxy group may enhance solubility in polar solvents compared to non-oxygenated analogs, while the branched methyl group could influence steric effects during reactions .

Propriétés

Formule moléculaire |

C6H11NO2 |

|---|---|

Poids moléculaire |

129.16 g/mol |

Nom IUPAC |

1-isocyanato-2-methoxy-2-methylpropane |

InChI |

InChI=1S/C6H11NO2/c1-6(2,9-3)4-7-5-8/h4H2,1-3H3 |

Clé InChI |

OKPUGKBSEJLQJH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CN=C=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-2-methylpropane can be synthesized through the reaction of 2-methoxy-2-methylpropanol with phosgene or other isocyanate-generating reagents. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic.

Industrial Production Methods: In industrial settings, the production of 1-isocyanato-2-methoxy-2-methylpropane may involve the use of continuous flow reactors to manage the exothermic nature of the reaction and to ensure consistent product quality. The process may also include purification steps such as distillation to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Isocyanato-2-methoxy-2-methylpropane undergoes various types of chemical reactions, including:

Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding amine and carbon dioxide.

Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Water: Hydrolyzes the isocyanate group to form amines and carbon dioxide.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Applications De Recherche Scientifique

1-Isocyanato-2-methoxy-2-methylpropane is utilized in various scientific research applications, including:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science: Involved in the production of polyurethanes and other polymers.

Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active ingredients.

Agriculture: Employed in the development of agrochemicals.

Mécanisme D'action

The mechanism of action of 1-isocyanato-2-methoxy-2-methylpropane involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-Isocyanato-2-methoxy-2-methylpropane with analogous isocyanates and related functional derivatives, emphasizing structural, reactive, and application-based differences.

Alkoxy-Substituted Isocyanates

Key Insight : Alkoxy substituents modulate reactivity and solubility. Methoxy groups balance electron donation and steric effects, whereas ethoxy or aromatic methoxy derivatives prioritize steric bulk or electronic stabilization.

Branched Alkyl Isocyanates

Key Insight : Branching and fluorination significantly alter physical and chemical behavior. The trifluoromethyl group enhances reactivity and thermal stability, while methoxy substitution prioritizes solubility and controlled reactivity.

Functional Group Variants

Key Insight : Replacing the isocyanate group with isothiocyanate or omitting it entirely shifts utility from reactive intermediates to solvents or sulfur-containing bioactive molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.